N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18535624
Molecular Formula: C22H25ClF3N
Molecular Weight: 395.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25ClF3N |
|---|---|
| Molecular Weight | 395.9 g/mol |
| IUPAC Name | N-[1-(5,6-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C22H24F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h3-5,7,10-13,15-16,26H,2,6,8-9,14H2,1H3;1H |
| Standard InChI Key | CBXQSOQVWUBJFI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC2=C1C=CCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, N-(1-(5,6-dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, reflects its hybrid structure combining a partially saturated naphthalene system and a trifluoromethyl-substituted phenyl group. The SMILES notation (FC(F)(F)C1=CC(CCCNC(C)C2=C3C=CCCC3=CC=C2)=CC=C1.Cl[H]) highlights the ethylamine linker bridging these aromatic systems, while the hydrochloride salt enhances solubility for experimental applications .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2514708-62-2 |
| Molecular Formula | C<sub>22</sub>H<sub>25</sub>ClF<sub>3</sub>N |
| Molecular Weight | 395.89 g/mol |
| Purity | 98% |
| Salt Form | Hydrochloride |
The trifluoromethyl (-CF<sub>3</sub>) group is a strategic addition, known to improve metabolic stability and membrane permeability in drug candidates. Computational modeling suggests the dihydronaphthalenyl moiety engages in π-π stacking with aromatic residues in target proteins, a feature critical for receptor binding.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the alkylation of 5,6-dihydronaphthalen-1-amine with a bromoethyl intermediate. Subsequent coupling with 3-(trifluoromethyl)phenylpropanol via nucleophilic substitution forms the tertiary amine backbone. Final hydrochlorination using HCl gas in anhydrous ether yields the crystalline salt .
Key challenges include controlling stereochemistry at the ethylamine chiral center and minimizing side reactions from the electron-deficient trifluoromethyl group. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures ensures >98% purity .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.65–7.10 (m, 7H, aromatic), 4.20 (q, 1H, -CH(CH<sub>3</sub>)-), 3.45 (t, 2H, -CH<sub>2</sub>NH-) .
-
<sup>19</sup>F NMR (376 MHz): δ -62.5 (s, CF<sub>3</sub>).
High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]<sup>+</sup> at m/z 396.1845 (calculated 396.1843) .
Future Research Directions
Target Identification
CRISPR-Cas9 screening in neuronal cell lines could pinpoint molecular targets. Comparative studies with fluoxetine and paroxetine may clarify SSRI-like activity.
Toxicity Profiling
Ames tests and hepatocyte assays are critical to evaluate mutagenicity and hepatic metabolism. Preliminary data suggest CYP3A4-mediated oxidation as the primary clearance pathway .
Formulation Development
Nanoemulsion or liposomal delivery systems could address solubility limitations in aqueous buffers (aqueous solubility ≈ 0.5 mg/mL) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume